molecular formula C18H15ClN6O B2386844 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-ethylphenyl)triazol-4-amine CAS No. 892778-42-6

5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-ethylphenyl)triazol-4-amine

Cat. No. B2386844
CAS RN: 892778-42-6
M. Wt: 366.81
InChI Key: PSSHQCHSQVVUIY-UHFFFAOYSA-N
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Description

“5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-ethylphenyl)triazol-4-amine” is a complex organic compound that contains several heterocyclic rings, including an oxadiazole ring and a triazole ring . Oxadiazole or furadi azole ring containing derivatives are an important class of heterocyclic compounds . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including esterification, hydrazination, salt formation, and cyclization . For example, starting from 4-chlorobenzoic acid, certain derivatives were synthesized in six steps .


Molecular Structure Analysis

The structure of similar compounds exhibits C–H…N intermolecular interactions . The structure is stabilized by π–π interactions between the oxadiazole and phenyl rings . Intermolecular interactions are quantified by Hirshfeld surface analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined by their molecular structure. For example, oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine. Its molecular formula is C2H2ON2 and having a molecular mass of 70.05 g/mol which is soluble in water .

Scientific Research Applications

Antiviral Activity

The compound has been investigated for its antiviral properties. In a study by Chen et al., a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides were synthesized, and some of these derivatives exhibited anti-tobacco mosaic virus (TMV) activity . This suggests potential applications in antiviral drug development.

Biological Activities

Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have a wide range of biological activities. While the specific biological effects of this compound need further exploration, it falls within the class of molecules associated with antibiotic revolution in medicine . Researchers have reported antifungal and herbicidal properties for similar sulfonamide derivatives, making them relevant for agricultural applications .

Chemical Synthesis and Structure

The compound’s synthesis involves several steps, starting from 4-chlorobenzoic acid. Esterification, hydrazination, salt formation, and cyclization lead to the formation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, which is further converted into the title sulfonamides . Structural characterization and crystallographic studies can provide insights into its three-dimensional arrangement and intermolecular interactions .

Photophysical Properties

Investigating the compound’s photophysical properties, such as absorption and emission spectra, fluorescence quantum yield, and excited-state dynamics, could reveal its suitability for optoelectronic applications.

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Oxadiazole derivatives are of interest to researchers in the fields of medicinal and pharmaceutical chemistry due to their broad range of chemical and biological properties .

properties

IUPAC Name

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-ethylphenyl)triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O/c1-2-11-5-3-4-6-14(11)25-16(20)15(22-24-25)18-21-17(23-26-18)12-7-9-13(19)10-8-12/h3-10H,2,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSHQCHSQVVUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-ethylphenyl)triazol-4-amine

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